molecular formula C16H16BrFO2 B1455079 1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene CAS No. 1402585-62-9

1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene

Cat. No. B1455079
M. Wt: 339.2 g/mol
InChI Key: WIILPLVEQIJWES-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)ethoxy)methyl-4-bromo-2-fluorobenzene is a bromofluorinated benzene derivative that has many applications in scientific research. It is a versatile molecule that can be used in a variety of ways in a laboratory setting, including in the synthesis of other compounds, as a reactant, or as a catalyst.

Scientific Research Applications

Synthesis of New Chemical Compounds

The synthesis of new chemical compounds, such as 1,2,3-triazole derivatives, demonstrates the utility of related chemical structures in creating materials with potential applications in corrosion inhibition. For example, Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles using a process that involved benzyl halides, showcasing a method that could potentially be adapted for compounds with similar structural motifs for applications in material sciences and corrosion protection Negrón-Silva et al., 2013.

Development of PET Imaging Probes

In the field of medical imaging, particularly for the diagnosis of Alzheimer's disease, fluorinated benzene derivatives have been evaluated as positron emission tomography (PET) imaging probes. Cui et al. (2012) synthesized and assessed the effectiveness of radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques, indicating the potential of fluorinated benzene derivatives in creating effective PET imaging agents Cui et al., 2012.

Advancements in Organic Synthesis

The chemoselectivity of cobalt-catalyzed carbonylation processes involving fluorinated benzenes has been explored for the synthesis of various organic compounds, including fluorobenzoic acids. Boyarskiy et al. (2010) discussed a method that maintains the integrity of fluorine substituents, highlighting a versatile approach for generating fluorinated organic acids from readily available materials Boyarskiy et al., 2010.

Exploration of Material Properties

Research into the properties of materials and their interactions is another application area. For instance, the study of H-abstraction from methylbenzenes by specific reagents provided insights into reaction mechanisms and the structure of spin adducts, offering valuable information for the development of new materials and chemical synthesis strategies Dou et al., 2005.

properties

IUPAC Name

4-bromo-2-fluoro-1-(2-phenylmethoxyethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFO2/c17-15-7-6-14(16(18)10-15)12-20-9-8-19-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIILPLVEQIJWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene

Synthesis routes and methods

Procedure details

To a stirred solution of (4-bromo-2-fluorophenyl)methanol (5 g, 24.509 mmol) in DMF (50 mL) at 0° C. NaH (60% suspension in mineral oil, 1.96 g, 49.018 mmol) was added in portions. To the resulting suspension ((2-bromoethoxy)methyl)benzene (6.32 g, 29.41 mmol) was added at 0° C., and the reaction mixture was allowed to stir at RT for 16 h until complete consumption of (4-bromo-2-fluorophenyl)methanol, as evidenced by TLC analysis. The reaction mixture was quenched with MeOH (5 mL), diluted with ice cold water (50 mL) and was extracted with EtOAc (3×100 mL). The combined EtOAc layer was washed with water (50 mL), brine (50 mL), dried over anhydrous NaSO4, filtered and concentrated. The obtained crude compound was purified by CC using 5% EtOAc in PE as eluent to afford 1-((2-(benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene (4.2 g, 51%) as yellow liquid (TLC solvent system: 30% EtOAc in PE; Rf: 0.6).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
6.32 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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